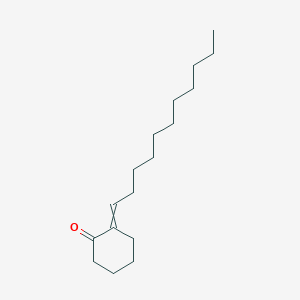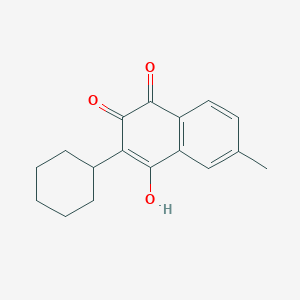![molecular formula C21H38N2O B14219536 4-[2-[2-(Undecylamino)ethylamino]ethyl]phenol CAS No. 627520-93-8](/img/structure/B14219536.png)
4-[2-[2-(Undecylamino)ethylamino]ethyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-[2-(Undecylamino)ethylamino]ethyl]phenol is an organic compound with a complex structure that includes a phenol group and a long undecyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(Undecylamino)ethylamino]ethyl]phenol typically involves multiple steps. One common method starts with the reaction of 4-bromo-2-nitrophenol with undecylamine to form an intermediate. This intermediate is then reduced to the corresponding amine, which is further reacted with ethylene diamine to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-pressure hydrogenation and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-[2-[2-(Undecylamino)ethylamino]ethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon or Raney nickel are commonly used in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chloromethane can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated phenols and other substituted derivatives.
科学的研究の応用
4-[2-[2-(Undecylamino)ethylamino]ethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-[2-[2-(Undecylamino)ethylamino]ethyl]phenol involves its interaction with various molecular targets. The phenol group can interact with enzymes and proteins, potentially inhibiting their activity. The undecyl chain can disrupt lipid membranes, leading to antimicrobial effects. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage.
類似化合物との比較
Similar Compounds
Phenol, 4-[2-(methylamino)ethyl]-: Similar structure but with a shorter alkyl chain.
4-[2-(Ethylamino)ethyl]phenol: Another similar compound with a different alkyl chain length.
Uniqueness
4-[2-[2-(Undecylamino)ethylamino]ethyl]phenol is unique due to its long undecyl chain, which imparts distinct physical and chemical properties. This makes it more hydrophobic and potentially more effective in disrupting lipid membranes compared to similar compounds with shorter alkyl chains.
特性
CAS番号 |
627520-93-8 |
|---|---|
分子式 |
C21H38N2O |
分子量 |
334.5 g/mol |
IUPAC名 |
4-[2-[2-(undecylamino)ethylamino]ethyl]phenol |
InChI |
InChI=1S/C21H38N2O/c1-2-3-4-5-6-7-8-9-10-16-22-18-19-23-17-15-20-11-13-21(24)14-12-20/h11-14,22-24H,2-10,15-19H2,1H3 |
InChIキー |
VTOOKCFDILILDL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCNCCNCCC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



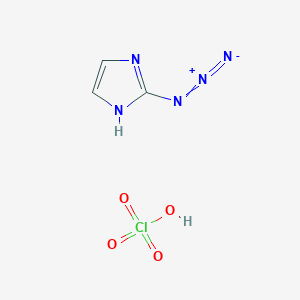

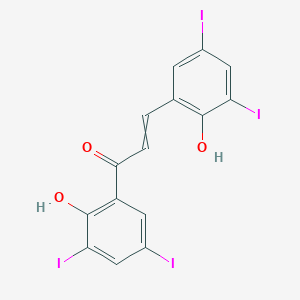
![{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B14219493.png)
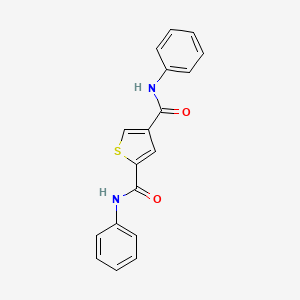


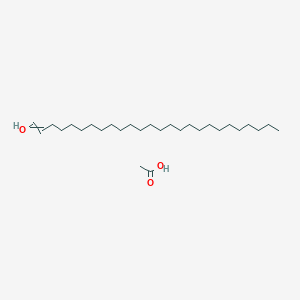
![N~1~-[2-(2-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14219517.png)
![2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B14219522.png)
